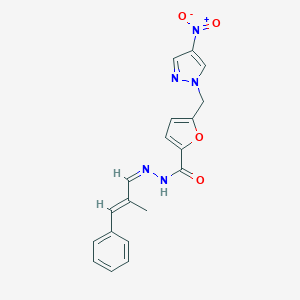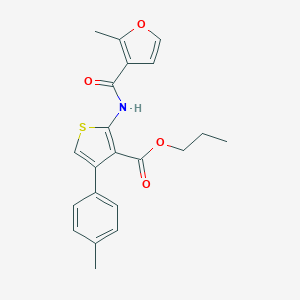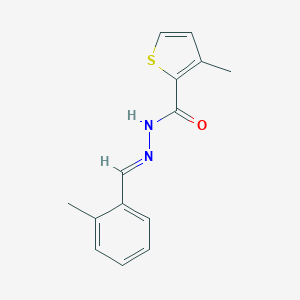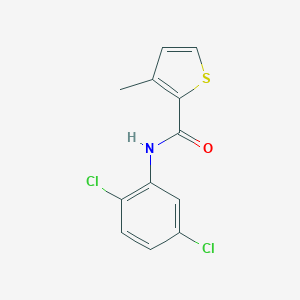
N-(吡啶-3-基甲基)苯磺酰胺
描述
N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This compound features a benzenesulfonamide moiety attached to a pyridin-3-ylmethyl group, which imparts unique chemical and biological properties.
科学研究应用
N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
作用机制
- CA IX is overexpressed in many solid tumors, including breast cancer, due to changes in gene expression. It plays a crucial role in tumor hypoxia and pH regulation .
Target of Action
Result of Action
生化分析
Biochemical Properties
N-(pyridin-3-ylmethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . The interaction between N-(pyridin-3-ylmethyl)benzenesulfonamide and CA IX involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in changes in pH regulation within tumor cells, affecting their metabolic processes and potentially leading to reduced tumor growth .
Cellular Effects
The effects of N-(pyridin-3-ylmethyl)benzenesulfonamide on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase IX by N-(pyridin-3-ylmethyl)benzenesulfonamide can lead to alterations in intracellular pH, which in turn affects various signaling pathways involved in cell proliferation and survival . Additionally, changes in gene expression patterns have been observed in cells treated with this compound, indicating its potential impact on cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, N-(pyridin-3-ylmethyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit carbonic anhydrase IX is a key aspect of its mechanism of action. By binding to the enzyme’s active site, N-(pyridin-3-ylmethyl)benzenesulfonamide prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, disrupting pH regulation within cells . This inhibition can lead to downstream effects on gene expression and cellular metabolism, ultimately influencing cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(pyridin-3-ylmethyl)benzenesulfonamide have been studied over various time periods. The compound’s stability and degradation are important factors in determining its long-term effects on cellular function. Studies have shown that N-(pyridin-3-ylmethyl)benzenesulfonamide remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of carbonic anhydrase IX activity, leading to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-(pyridin-3-ylmethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase IX activity without causing significant toxicity . At higher doses, toxic effects such as reduced cell viability and adverse impacts on organ function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
N-(pyridin-3-ylmethyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. By inhibiting this enzyme, the compound affects the conversion of carbon dioxide to bicarbonate, a critical step in cellular pH regulation . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of N-(pyridin-3-ylmethyl)benzenesulfonamide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cells and distributed throughout various cellular compartments . The presence of specific transporters and binding proteins facilitates its localization and accumulation within target tissues, enhancing its biochemical effects .
Subcellular Localization
N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments, ensuring its effective interaction with target enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction between benzenesulfonyl chloride and 3-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:
- Dissolve benzenesulfonyl chloride in ethanol.
- Add triethylamine to the solution.
- Slowly add 3-picolylamine to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of N-(pyridin-3-ylmethyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiolsulfonamides.
相似化合物的比较
Similar Compounds
- 4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYCKJCWUJUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer about the structure of N-(pyridin-3-ylmethyl)benzenesulfonamide from the provided research on its derivative?
A1: While the research article [] focuses on the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, it provides valuable insights into the parent compound, N-(pyridin-3-ylmethyl)benzenesulfonamide. We can infer that the core structure of N-(pyridin-3-ylmethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (-SO2NH-), which is further linked to a pyridin-3-ylmethyl group. The derivative studied in the paper simply adds a tert-butyl group to the para position of the benzene ring. This structural information provides a foundation for understanding the potential properties and applications of the parent compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-benzylidene-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B451272.png)



![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B451283.png)
![N~5~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B451284.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B451285.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B451290.png)
![N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451291.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451293.png)
